Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate
Description
The compound Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate features a 1,2,4-oxadiazole core substituted at position 3 with a 3-chloro-5-(trifluoromethyl)pyridyl group and at position 5 with an ethyl carboxylate. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and versatility in medicinal chemistry, while the pyridyl substituent introduces electron-withdrawing effects (Cl and CF₃) that influence reactivity and intermolecular interactions .
Properties
Molecular Formula |
C11H7ClF3N3O3 |
|---|---|
Molecular Weight |
321.64 g/mol |
IUPAC Name |
ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C11H7ClF3N3O3/c1-2-20-10(19)9-17-8(18-21-9)7-6(12)3-5(4-16-7)11(13,14)15/h3-4H,2H2,1H3 |
InChI Key |
QLSPXRNNUBNFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:
Formation of the Pyridyl Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester intermediate.
Cyclization to Oxadiazole: The ethyl ester intermediate is then subjected to cyclization with hydrazine hydrate to form the 1,2,4-oxadiazole ring. This step is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Final Esterification: The resulting oxadiazole compound is then esterified with ethyl alcohol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group on the pyridyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Formation of substituted pyridyl derivatives.
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of amines.
Ester Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Compounds for Comparison:
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-69-5) Substituent: 4-Chlorophenyl at position 3. The electron-withdrawing Cl at the para position may enhance ring stability but reduce solubility in polar solvents .
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS 163719-82-2)
- Substituent: 4-(Trifluoromethyl)phenyl at position 3.
- Impact: The CF₃ group increases lipophilicity, but its placement on a phenyl (vs. pyridyl) ring reduces electronic polarization. This may result in lower dipole moments compared to the target compound .
Methyl 3-[3-(substituted)pyrazin-2-yl]-1,2,4-oxadiazole-5-carboxylate (Patent Example) Substituent: Pyrazine ring with a bis(trifluoromethyl)benzoylaminoethyl group. Impact: The pyrazine nitrogen atoms enhance π-stacking and solubility in aqueous media. However, the bulky benzoylamino group may sterically hinder interactions with biological targets .
Data Table: Key Properties of Selected Analogs
| Compound Name | Substituent (Position 3) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate | 3-Chloro-5-CF₃-pyridyl | ~337.7 | High lipophilicity, strong electron-withdrawing effects, pyridine nitrogen |
| Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | 4-Chlorophenyl | ~252.7 | Moderate solubility, phenyl ring stability |
| Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate | 4-CF₃-phenyl | ~302.2 | Enhanced lipophilicity, reduced dipole vs. pyridyl analogs |
| Methyl 3-[3-(bis-CF₃-benzoylaminoethyl)pyrazin-2-yl]-1,2,4-oxadiazole-5-carboxylate | Pyrazine with bulky substituent | ~526.4 | High steric hindrance, potential for targeted binding |
Biological Activity
Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C11H7ClF3N3O3
- Molecular Weight : 321.64 g/mol
- CAS Number : 2763155-31-1
The biological activity of this compound can be attributed to its structural features, particularly the oxadiazole ring and the trifluoromethyl group. These structural motifs enhance the compound's interaction with various biological targets, including enzymes and receptors involved in disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. In vitro experiments demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) by activating the p53 pathway and increasing caspase-3 cleavage .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Induction of apoptosis via p53 activation |
| PANC-1 | TBD | TBD |
| SK-MEL-2 | TBD | TBD |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Research has shown that derivatives containing the oxadiazole ring can inhibit the growth of Mycobacterium tuberculosis, showcasing their potential as antitubercular agents . The mechanism involves disruption of mycolic acid biosynthesis by inhibiting key enzymes in the fatty acid synthesis pathway .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | Activity (µg/mL) | Target Enzyme |
|---|---|---|
| Ethyl Oxadiazole Derivative | 0.25 | InhA (Enoyl Reductase) |
| Control | >10 | N/A |
Case Studies
- Study on Apoptotic Mechanisms : A study published in MDPI demonstrated that the compound increased p53 expression levels and activated apoptotic pathways in MCF-7 cells . The findings suggest that modifications to the oxadiazole structure could enhance its anticancer efficacy.
- Antitubercular Activity Evaluation : Another investigation focused on the antitubercular activity of oxadiazole derivatives revealed promising results against resistant strains of Mycobacterium tuberculosis. The study emphasized the need for further structural optimization to improve potency and selectivity .
Q & A
Q. Methodological Answer :
Precursor preparation : Synthesize ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (via esterification of the corresponding acid) .
Cyclocondensation : React with hydroxylamine hydrochloride in DMF at 100°C for 12 hours.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the oxadiazole product.
Yield optimization : Screen solvents (DMF vs. acetonitrile) and temperatures (80°C vs. 120°C) to minimize side reactions .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
Primary techniques :
Q. Advanced Method :
- Dynamic NMR (DNMR) : Study conformational changes in solution (e.g., rotational barriers of ester groups) .
How can researchers investigate the compound’s biological activity and resolve contradictions in bioassay data?
Advanced Research Question
Mechanistic Studies :
- In vitro assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization .
- Molecular Docking : Map binding poses to trifluoromethyl-pyridine and oxadiazole motifs (software: AutoDock Vina) .
Q. Data Contradiction Analysis :
Purity validation : Use HPLC (C18 column, acetonitrile/water) to confirm >95% purity .
Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell-based cytotoxicity (MTT assay) .
Solubility controls : Address false negatives by testing DMSO stock stability (e.g., dynamic light scattering) .
What strategies improve solubility and formulation for in vivo studies?
Advanced Research Question
Approaches :
Q. Validation :
How can computational modeling predict reactivity and regioselectivity in derivative synthesis?
Advanced Research Question
Methods :
Q. Case Study :
- Pyridyl vs. oxadiazole reactivity : Electron-withdrawing trifluoromethyl groups direct electrophilic substitution to the pyridine C4 position .
How should researchers address stability challenges during storage and handling?
Basic Research Question
Stability Profile :
Q. Testing Protocol :
Forced degradation : Expose to 40°C/75% RH for 4 weeks; analyze by HPLC .
Light sensitivity : UV-Vis spectroscopy (λmax 270 nm) to track photodegradation .
What are the key considerations for scaling up synthesis from milligram to kilogram quantities?
Advanced Research Question
Scale-Up Challenges :
- Exotherm management : Use jacketed reactors with controlled cooling during cyclization .
- Solvent recovery : Distill DMF under reduced pressure (50 mbar, 80°C) for reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
